8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
Scientific Research Applications
Sedative and Anxiolytic Properties
As a benzodiazepine derivative, bromazolam exhibits sedative and anxiolytic effects. Researchers investigate its potential as a therapeutic agent for anxiety disorders, insomnia, and muscle relaxation .
Mass Spectrometry Applications
Bromazolam is commonly used as a reference compound in mass spectrometry studies. Its distinctive spectral features aid in identifying and quantifying related compounds in complex mixtures .
Neuropharmacology Research
Scientists explore bromazolam’s interactions with GABA receptors in the central nervous system. Understanding its binding affinity and mechanism of action contributes to broader knowledge of benzodiazepine pharmacology .
Novel Triazolo Derivatives
Researchers have synthesized novel derivatives based on the triazolo ring system. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties .
Luminescent Properties and Semiconductor Behavior
Bis[1,2,4]triazolo[4,3-b:3’,4’-f][1,2,4,5]tetrazines, which incorporate the triazolo ring, exhibit weak luminescent properties and ambipolar semiconductor behavior. These properties make them interesting candidates for optoelectronic applications .
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell growth and survival .
Result of Action
Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines .
properties
IUPAC Name |
8-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-10-5(4)8-9-6(10)11/h1-3H,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATYBGKJPZHGKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
Synthesis routes and methods
Procedure details
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